molecular formula C20H20N2O4 B3010809 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 946262-32-4

2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B3010809
CAS No.: 946262-32-4
M. Wt: 352.39
InChI Key: XMWVGAWTTZNCIL-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide features a dimethoxyphenylacetamide core linked to a 5-phenyl-1,2-oxazole methyl group. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in neuroactive compounds, while the oxazole ring may enhance binding affinity through aromatic interactions .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-9-8-14(10-19(17)25-2)11-20(23)21-13-16-12-18(26-22-16)15-6-4-3-5-7-15/h3-10,12H,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWVGAWTTZNCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent to form the oxazole ring. The final step involves the acylation of the oxazole derivative with acetic anhydride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

Compound A : 2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 325751-64-2)
  • Structure : Differs by a methyl group instead of phenyl on the oxazole.
  • Properties : Smaller molecular weight (276.29 g/mol vs. ~351 g/mol for the main compound) and simpler structure may improve solubility but reduce target selectivity .
  • Applications : Likely explored for neuropathic pain due to structural similarity to A-740003 .
Compound B : N-[(3,4-Dimethoxyphenyl)methyl]-2-[(3R,4S)-3-[(5-pyridin-2-yl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]acetamide
  • Structure : Incorporates a pyridinyl-oxazole and piperidine ring.
  • Properties : Stereochemistry (3R,4S) and pyridinyl group may enhance CNS penetration and receptor specificity .
  • Applications: Potential use in neurological disorders due to piperidine’s role in blood-brain barrier penetration.

Heterocyclic Modifications

Compound C : 2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • Structure : Features thiadiazole and piperazine rings.
  • Properties : Larger molecular weight (518.61 g/mol) and sulfanyl group could reduce oral bioavailability but improve metabolic stability .
  • Applications: Potential antimicrobial or anticancer agent due to thiadiazole’s known bioactivity .
Compound D : 2-(4-Acetyl-2-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • Structure: Replaces dimethoxyphenyl with acetyl-phenoxy.
  • Properties : Increased lipophilicity (acetyl group) may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Analogs

A-740003 : N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
  • Structure: Quinolinyl and cyanoimino substituents replace oxazole.
  • Properties : Potent P2X7 antagonist (IC₅₀ ~10 nM) with efficacy in neuropathic pain models .
  • Comparison: The main compound’s oxazole group may offer improved selectivity over quinoline’s broader receptor interactions .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's IUPAC name is This compound , and it has a molecular formula of C20_{20}H20_{20}N2_2O4_4. The presence of both methoxy groups and an oxazole ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : The compound could interact with various receptors, leading to altered signaling pathways that promote therapeutic effects.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. A study indicated that derivatives containing oxazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer).
  • IC50_{50} Values : The compound demonstrated IC50_{50} values ranging from 4.27 µg/mL to higher concentrations depending on the specific cell line tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Study 1: Anticancer Evaluation

A systematic evaluation was conducted on a series of compounds related to this compound. The study found that:

  • Compound Efficacy : Compounds with similar structural features showed promising results against various cancer cell lines.
Cell LineIC50_{50} (µg/mL)Reference
A549 (Lung)4.27
SK-MEL-2 (Skin)6.10
SK-OV-3 (Ovary)5.50
HCT15 (Colon)7.00

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound interacts with cellular targets. It was found that:

  • Target Identification : The compound binds to specific proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide?

  • Methodological Answer : A common approach involves refluxing the precursor (e.g., substituted oxadiazole or oxazole derivatives) with chloroacetyl chloride in the presence of triethylamine. Reaction completion is monitored via TLC, followed by cooling, filtration, and recrystallization using solvents like pet-ether. Optimization of molar ratios, reaction time (typically 4–6 hours), and purification steps (e.g., column chromatography) can enhance yields .

Q. Example Synthesis Protocol :

StepReagents/ConditionsPurpose
1Precursor + Chloroacetyl chlorideAcylation
2Triethylamine (base), refluxCatalyze reaction
3TLC monitoring (hexane:ethyl acetate)Track progress
4Recrystallization (pet-ether)Purification

Q. How is structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray crystallography : Resolve 3D molecular geometry and confirm stereochemistry (e.g., benzothiazole/oxazole ring orientation) .
  • Spectroscopy :
  • NMR (¹H/¹³C): Assign methoxy, phenyl, and acetamide protons (δ 3.8–4.2 ppm for methoxy groups; δ 7.0–8.5 ppm for aromatic protons) .
  • IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA .
  • Antimicrobial Testing : Broth microdilution to determine MIC values against bacterial/fungal strains .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, gloves, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Storage : In airtight containers at 2–8°C, away from light .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and purity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility.
  • Catalyst Variation : Replace triethylamine with DBU for faster reaction kinetics.
  • Purification : Use preparative HPLC for high-purity batches (>98%) .

Q. Optimization Table :

ParameterBaselineOptimizedYield Increase
CatalystTriethylamineDBU15–20%
SolventTolueneDMF25%

Q. What mechanistic studies elucidate its biological activity?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinity to target proteins (e.g., COX-2, EGFR) using AutoDock Vina.
  • Western Blotting : Measure downstream protein expression (e.g., Bcl-2 for apoptosis) .
  • ROS Detection : Use DCFH-DA probes in cell lines to assess oxidative stress induction .

Q. How can environmental fate and ecotoxicological impacts be assessed?

  • Methodological Answer :
  • Biodegradation Studies : OECD 301F test to measure half-life in soil/water.
  • Ecotoxicology :
  • Daphnia magna acute toxicity (48-hour LC₅₀).
  • Algal Growth Inhibition (72-hour EC₅₀) .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Methodological Answer :
  • QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate substituents (e.g., methoxy groups) with bioactivity.
  • DFT Calculations : Analyze electron density maps for reactive sites .

Q. How to design pharmacokinetic studies for this compound?

  • Methodological Answer :
  • In Vivo Models : Administer orally/intravenously to rodents; collect plasma for LC-MS/MS analysis.
  • Parameters Measured :
  • Cmax , Tmax , AUC (area under the curve).
  • Metabolite Profiling : Liver microsome assays .

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